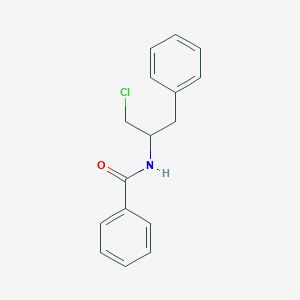
n-(1-chloro-3-phenylpropan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(1-chloro-3-phenylpropan-2-yl)benzamide: is an organic compound with the molecular formula C16H16ClNO. It is a derivative of benzamide, where the amide nitrogen is substituted with an alpha-(chloromethyl)phenethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of n-(1-chloro-3-phenylpropan-2-yl)benzamide typically begins with benzamide and alpha-(chloromethyl)phenethylamine.
Reaction Conditions: The reaction involves the condensation of benzamide with alpha-(chloromethyl)phenethylamine in the presence of a suitable catalyst, such as a Lewis acid.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: n-(1-chloro-3-phenylpropan-2-yl)benzamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Amine derivatives.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: n-(1-chloro-3-phenylpropan-2-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine:
Pharmaceutical Research: this compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry:
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: n-(1-chloro-3-phenylpropan-2-yl)benzamide may act as an enzyme inhibitor by binding to the active site of specific enzymes, thereby blocking their activity.
Receptor Binding: The compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
N-(alpha-(chloromethyl)phenethyl)acetamide: This compound is similar in structure but has an acetamide group instead of a benzamide group, leading to different reactivity and applications.
Uniqueness:
Propriétés
Numéro CAS |
19071-62-6 |
|---|---|
Formule moléculaire |
C16H16ClNO |
Poids moléculaire |
273.75 g/mol |
Nom IUPAC |
N-(1-chloro-3-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C16H16ClNO/c17-12-15(11-13-7-3-1-4-8-13)18-16(19)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,19) |
Clé InChI |
PPDXKKJMVOBAND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CCl)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC(CCl)NC(=O)C2=CC=CC=C2 |
Synonymes |
Benzamide, N-(alpha-(chloromethyl)phenethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















